

# In-depth Technical Guide: N-Boc-N-isopropylamino-acetic Acid

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## Compound of Interest

Compound Name: *N-Boc-N-isopropylamino-acetic acid*

Cat. No.: *B137169*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-N-isopropylamino-acetic acid**, a valuable building block in synthetic and medicinal chemistry. This document details its chemical properties, synthesis methodologies, and potential applications in drug discovery and peptide science.

## Core Compound Data

**N-Boc-N-isopropylamino-acetic acid**, also known as N-tert-butoxycarbonyl-N-isopropylglycine, is a synthetic amino acid derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled reactivity in peptide synthesis and other organic transformations.

Table 1: Physicochemical Properties of **N-Boc-N-isopropylamino-acetic Acid**

Property	Value	Reference
Molecular Weight	217.26 g/mol	[1]
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>4</sub>	[1]
CAS Number	154509-63-4	[1]
Appearance	White to off-white solid	
Solubility	Soluble in most organic solvents (e.g., DCM, THF, DMF)	

## Synthesis Methodologies

The synthesis of **N-Boc-N-isopropylamino-acetic acid** can be approached through several synthetic routes. The most common strategies involve the N-alkylation of a glycine precursor. Two primary methods are highlighted here: direct alkylation of N-Boc-glycine and a two-step approach involving reductive amination followed by Boc-protection.[2][3]

## Experimental Protocol: Two-Step Synthesis via Reductive Amination and Boc Protection

This method is often preferred due to its generally higher yields and cleaner reaction profiles for the introduction of secondary alkyl groups.

### Step 1: Reductive Amination of Glycine with Acetone

This step involves the formation of an imine intermediate from glycine and acetone, which is then reduced in situ to N-isopropylglycine.

- Materials:
  - Glycine
  - Acetone
  - Methanol (or other suitable solvent)

- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )[4]
- Hydrochloric acid (for pH adjustment)
- Sodium hydroxide (for pH adjustment)
- Dichloromethane (DCM) or Ethyl Acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate
- Procedure:
  - Dissolve glycine in methanol.
  - Add a stoichiometric excess of acetone to the solution.
  - Adjust the pH of the mixture to a slightly acidic condition (pH 5-6) using hydrochloric acid.
  - Slowly add the reducing agent (e.g.,  $\text{NaBH}_3\text{CN}$ ) in portions while maintaining the temperature.
  - Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
  - Quench the reaction by adding water.
  - Adjust the pH to basic (pH > 10) with sodium hydroxide.
  - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-isopropylglycine.

## Step 2: N-Boc Protection of N-isopropylglycine

The crude N-isopropylglycine is then protected with a Boc group.

- Materials:

- N-isopropylglycine (from Step 1)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Sodium bicarbonate or Sodium carbonate
- Dioxane and water (or other suitable solvent system)
- Ethyl acetate (for extraction)
- 1M HCl (for acidification)
- Brine
- Procedure:
  - Dissolve the crude N-isopropylglycine in a mixture of dioxane and water.
  - Add sodium bicarbonate to the solution to create basic conditions.
  - Add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) to the reaction mixture.
  - Stir at room temperature until the reaction is complete.
  - Remove the dioxane under reduced pressure.
  - Wash the aqueous residue with a non-polar solvent (e.g., hexane) to remove excess (Boc)<sub>2</sub>O.
  - Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
  - Extract the product with ethyl acetate.
  - Wash the combined organic layers with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **N-Boc-N-isopropylamino-acetic acid**.
  - The crude product can be further purified by column chromatography or recrystallization.

Table 2: Representative Quantitative Data for N-Boc Protection of Amino Acids

Starting Amine	Base	Solvent	Reaction Time	Yield (%)
Glycine	Na <sub>2</sub> CO <sub>3</sub>	Dioxane/Water	20 hours	94.8
Sarcosine Methyl Ester HCl	Triethylamine	Dichloromethane	2 days	90

Note: The data in this table is for analogous reactions and serves as a general guideline.<sup>[5][6]</sup> Actual yields for the synthesis of **N-Boc-N-isopropylamino-acetic acid** may vary.

## Role in Drug Discovery and Development

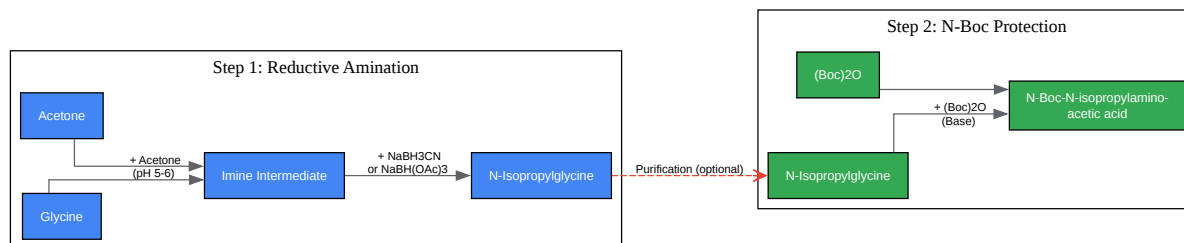
**N-Boc-N-isopropylamino-acetic acid** serves as a crucial building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The N-isopropyl group can introduce specific steric and electronic properties to a molecule, potentially influencing its binding affinity to biological targets and its metabolic stability.

The Boc protecting group is essential for its application in multi-step syntheses, allowing for the selective formation of amide bonds without undesired side reactions at the nitrogen atom. This is particularly important in the construction of peptidomimetics and other small molecule therapeutics.

While specific signaling pathways directly modulated by **N-Boc-N-isopropylamino-acetic acid** are not prominently documented, its utility lies in the synthesis of compounds that target a wide range of biological pathways. As a modified amino acid, it can be incorporated into peptide sequences to create analogs with altered conformations and improved pharmacological properties.

## Visualization of Synthetic Workflow

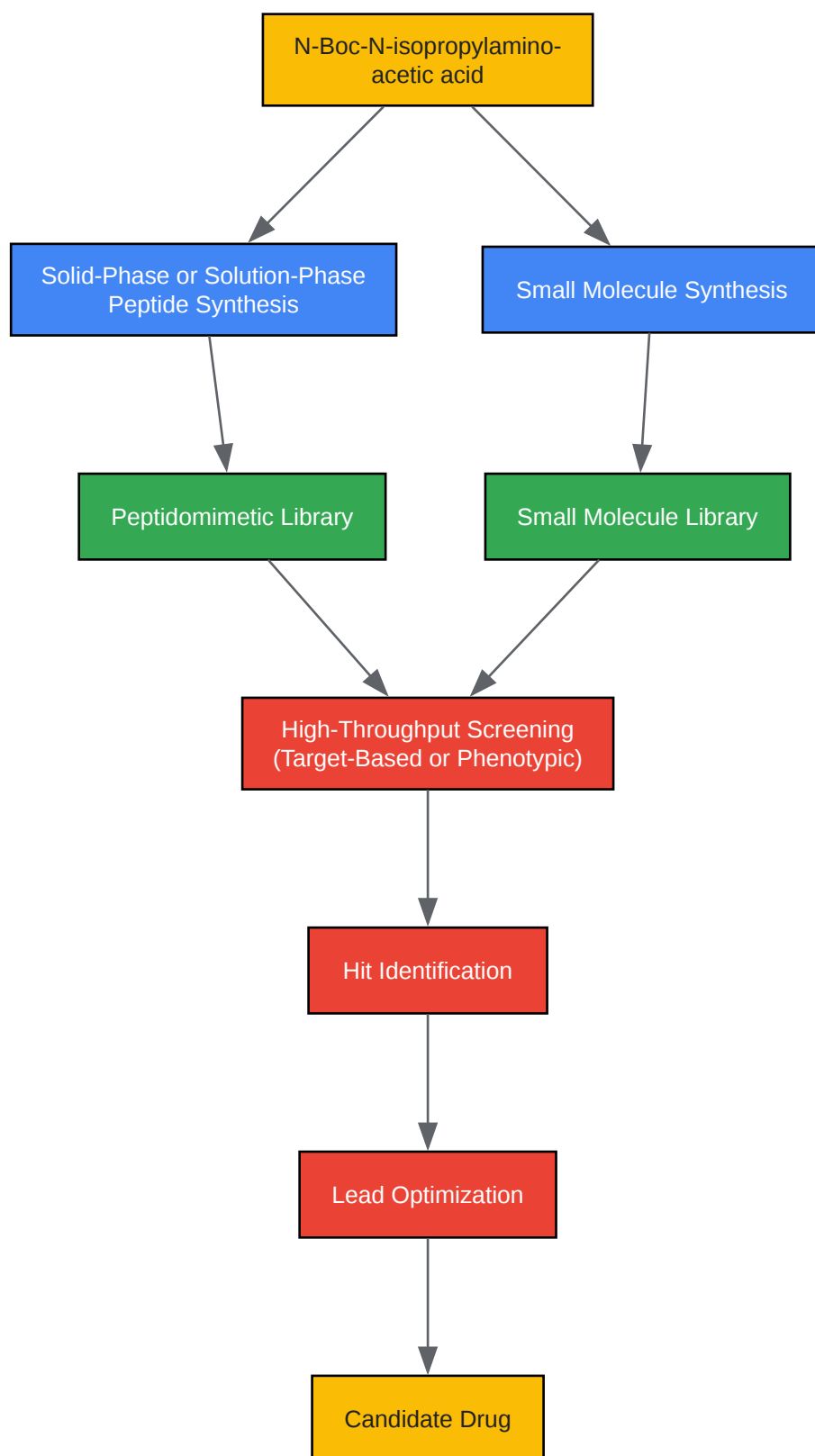
The following diagram illustrates the general workflow for the two-step synthesis of **N-Boc-N-isopropylamino-acetic acid**.



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#### Synthetic workflow for **N-Boc-N-isopropylamino-acetic acid**.

The logical flow for the application of this building block in a drug discovery context is depicted below.



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Application in a drug discovery workflow.

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